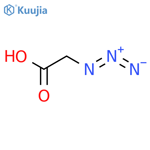

Cas no 824426-32-6 (Azidoacetic Acid NHS ester)

Azidoacetic Acid NHS ester 化学的及び物理的性質

名前と識別子

-

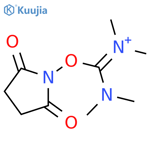

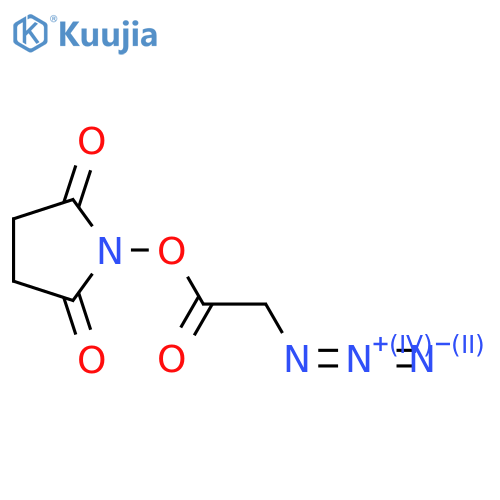

- 2,5-Pyrrolidinedione, 1-[(azidoacetyl)oxy]-

- (2,5-dioxopyrrolidin-1-yl) 2-azidoacetate

- NHS-Ac-N3

- 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione

- 2,5-Pyrrolidinedione, 1-[(azidoacetyl)oxy]- (9CI)

- 2,5-Dioxopyrrolidin-1-yl 2-azidoacetate

- Azidoacetic acid succinimidyl ester

- Azidoacetic acid NHS ester

- Azidoacetic Acid NHS ester

-

- MDL: MFCD24452499

- インチ: 1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2

- InChIKey: FENNDBOWHRZLTQ-UHFFFAOYSA-N

- ほほえんだ: [N-]=[N+]=NCC(ON1C(=O)CCC1=O)=O

Azidoacetic Acid NHS ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC35688-100 mg |

Azidoacetic acid NHS ester |

824426-32-6 | >95% | 100mg |

$250.0 | 2022-03-01 | |

| Enamine | EN300-201362-0.5g |

2,5-dioxopyrrolidin-1-yl 2-azidoacetate |

824426-32-6 | 93% | 0.5g |

$247.0 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1186503-250mg |

Aeide-C1-NHS ester |

824426-32-6 | 98% | 250mg |

¥1288.00 | 2024-07-28 | |

| abcr | AB549629-1 g |

Azidoacetic acid NHS Ester, 95%; . |

824426-32-6 | 95% | 1g |

€676.00 | 2023-07-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Click326-5g |

Azidoacetic acid NHS ester |

824426-32-6 | 5g |

8685.0CNY | 2021-07-12 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22467-1g |

Azidoacetic acid NHS ester |

824426-32-6 | 95% | 1g |

3975.0CNY | 2021-07-12 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BCA-4-1g |

Azidoacetic Acid NHS Ester |

824426-32-6 | >95.00% | 1g |

¥1950.0 | 2023-09-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1186503-1g |

Aeide-C1-NHS ester |

824426-32-6 | 98% | 1g |

¥4627.00 | 2024-07-28 | |

| Enamine | EN300-201362-0.05g |

2,5-dioxopyrrolidin-1-yl 2-azidoacetate |

824426-32-6 | 93% | 0.05g |

$73.0 | 2023-09-16 | |

| Enamine | EN300-201362-0.25g |

2,5-dioxopyrrolidin-1-yl 2-azidoacetate |

824426-32-6 | 93% | 0.25g |

$156.0 | 2023-09-16 |

Azidoacetic Acid NHS ester 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; 0 °C; overnight, rt

ごうせいかいろ 5

2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran

ごうせいかいろ 6

1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 0 °C

ごうせいかいろ 7

1.2 Reagents: Sodium bicarbonate Catalysts: Copper sulfate Solvents: Methanol , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 4 h, rt

ごうせいかいろ 8

ごうせいかいろ 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; overnight, rt

ごうせいかいろ 10

ごうせいかいろ 11

2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide

ごうせいかいろ 12

2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran

Azidoacetic Acid NHS ester Raw materials

- Methanaminium, N-[(dimethylamino)[(2,5-dioxo-1-pyrrolidinyl)oxy]methylene]-N-methyl-

- to ntu

- Borate(1-),tetrafluoro-

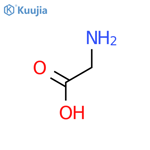

- 2-Azidoacetic Acid

- Glycine

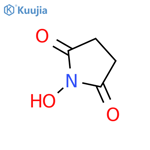

- 1-hydroxypyrrolidine-2,5-dione

Azidoacetic Acid NHS ester Preparation Products

Azidoacetic Acid NHS ester 関連文献

-

Aurélie Paulen,Véronique Gasser,Fran?oise Hoegy,Quentin Perraud,Bénédicte Pesset,Isabelle J. Schalk,Ga?tan L. A. Mislin Org. Biomol. Chem. 2015 13 11567

Azidoacetic Acid NHS esterに関する追加情報

Recent Advances in Azidoacetic Acid NHS Ester (CAS: 824426-32-6) Research and Applications

Azidoacetic Acid NHS ester (CAS: 824426-32-6) is a critical reagent in bioconjugation chemistry, widely used for labeling biomolecules such as proteins, peptides, and antibodies. Its unique azide group enables efficient click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it indispensable in proteomics, drug discovery, and diagnostic applications. This research brief synthesizes the latest findings on its synthesis, reactivity, and emerging applications in the chemical biology and pharmaceutical fields.

Recent studies highlight improved synthetic routes for Azidoacetic Acid NHS ester, emphasizing higher yields (>85%) and reduced byproduct formation. A 2023 Journal of Medicinal Chemistry publication demonstrated its utility in constructing antibody-drug conjugates (ADCs) with enhanced stability, leveraging the NHS ester's amine-specific reactivity and the azide's bioorthogonal properties. Notably, its compatibility with thiol-ene reactions has expanded its use in hydrogel-based drug delivery systems.

Cutting-edge applications include its role in in vivo imaging probes, where its fast kinetics (second-order rate constant ~0.5 M−1s−1 with strained alkynes) enable real-time tracking of tumor biomarkers. Researchers at MIT recently utilized this compound to develop a multiplexed protein profiling platform, achieving 10-plex detection sensitivity in serum samples (Nature Biotechnology, 2024). Structural modifications, such as polyethylene glycol (PEG) spacers, have further optimized its water solubility for biomedical applications.

Safety assessments (ECHA 2023 data) confirm its moderate toxicity (LD50 320 mg/kg oral, rat), requiring standard azide-handling precautions. Storage stability studies recommend anhydrous conditions at −20°C to prevent NHS ester hydrolysis. Emerging alternatives like DBCO-activated esters show promise but lack the cost-effectiveness of this established reagent.

Future directions include CRISPR-Cas9 labeling and extracellular vesicle tagging, with three clinical-stage ADC programs currently employing derivatives of 824426-32-6. Its continued relevance is underscored by a 17% annual growth in patent filings related to azide-NHS bifunctional linkers since 2021.

824426-32-6 (Azidoacetic Acid NHS ester) 関連製品

- 2680775-05-5(4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid)

- 94444-78-7(Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-)

- 2228928-25-2(2-{5-(methoxymethyl)furan-2-yloxy}ethan-1-amine)

- 854243-21-3(2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol)

- 1343575-78-9(3-(2-ethyl-1H-imidazol-1-yl)-1,1,1-trifluoropropan-2-ol)

- 850930-09-5(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2H-1,3-benzodioxole-5-carboxamide)

- 1341163-95-8(2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine)

- 2248338-11-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate)

- 2228910-83-4(N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine)

- 1787917-33-2(3-fluoro-N-(3-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-oxopropyl)benzene-1-sulfonamide)